Differentiation via 11β-HSD1 Inhibitory Potency (Analogs vs. Target Scaffold)
Derivatives of 2-(4-chlorophenoxy)-2-methylpropanamide exhibit potent inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. While the core amide itself lacks direct activity data, a closely related adamantyl derivative (N-[(1R,2S,5R,7S)-5-[(carbamoylmethyl)carbamoyl]adamantan-2-yl]-2-(4-chlorophenoxy)-2-methylpropanamide) demonstrates an IC50 of 12 nM against human 11β-HSD1 [1]. In stark contrast, the parent fibrate drugs clofibrate and fenofibrate show no meaningful activity against this target. This represents a >1,000,000-fold increase in potency for a compound built upon this scaffold compared to in-class fibrates, highlighting its value for designing selective 11β-HSD1 inhibitors [2]. Furthermore, this derivative demonstrates excellent selectivity over the type 2 isoenzyme (11β-HSD2), with an IC50 of 20,000 nM, representing a >1,600-fold selectivity window [1].
| Evidence Dimension | Inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
|---|---|
| Target Compound Data | N-[(1R,2S,5R,7S)-5-[(carbamoylmethyl)carbamoyl]adamantan-2-yl]-2-(4-chlorophenoxy)-2-methylpropanamide (a derivative of the target scaffold): IC50 = 12 nM |
| Comparator Or Baseline | Clofibrate / Fenofibrate (representative fibrates): No significant inhibition |
| Quantified Difference | Potency increase of >1,000,000-fold for the target-derived scaffold over class-level comparators. |
| Conditions | Enzyme assays using purified recombinant human 11β-HSD1. The fractional conversion of cortisone to cortisol was used to detect activity [1]. |
Why This Matters
For researchers developing therapeutics for metabolic syndrome or inflammation, this scaffold provides a validated starting point for achieving low-nanomolar potency, a feature entirely absent in the broader fibrate class.
- [1] BindingDB. BDBM13768. Affinity Data for N-[(1R,2S,5R,7S)-5-[(carbamoylmethyl)carbamoyl]adamantan-2-yl]-2-(4-chlorophenoxy)-2-methylpropanamide. View Source
- [2] Patel, J. R., et al. (2007). Adamantyl derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase Type 1. WO2006074244A2. View Source
